

Regiospecific Synthesis of Pyrido[2,3-b][1][2]diazepin-4-ones

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5H,6H,7H,8H,9H-pyrido[2,3-d]azepine

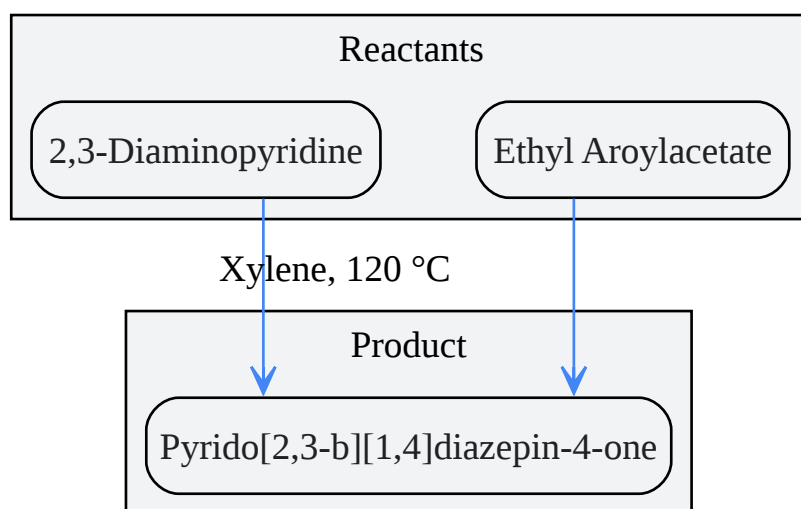
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The most common and regiospecific method for the synthesis of 3,5-dihydro-4H-pyrido[2,3-b][1][2]diazepin-4-ones involves the condensation reaction of 2,3-diaminopyridines with β -ketoesters, such as ethyl aroylacetates.[1][3] This reaction typically proceeds in a regiospecific manner, yielding a single major product.[1]

The reaction is believed to proceed via initial condensation of the more nucleophilic 2-amino group of the diaminopyridine with the keto group of the β -ketoester, followed by cyclization. In some instances, open-chain intermediates have been isolated, providing insight into the reaction pathway.[1][3]

General Reaction Scheme:



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Caption: General reaction for the synthesis of pyrido[2,3-b][1,4]diazepin-4-ones.

Quantitative Data from Synthetic Studies

The following table summarizes the results from the synthesis of various substituted 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones.

Compound	Ar Substituent	R	Yield (%)	Melting Point (°C)	Reference
17	Phenyl	H	75	230-232	[1]
18	4-Fluorophenyl	H	80	248-250	[1]
19	4-Chlorophenyl	H	82	260-262	[1]
20	4-Bromophenyl	H	85	268-270	[1]
21	4-Nitrophenyl	H	70	>300	[1]
22	2-Thienyl	H	65	240-242	[1]
23	Phenyl	CH ₃	60	188-190	[1]
24	4-Fluorophenyl	CH ₃	68	204-206	[1]
25	Phenyl	Benzyl	55	168-170	[1]

Experimental Protocols

General Procedure for the Synthesis of N-unsubstituted 3,5-dihydro-4H-pyrido[2,3-b][1][2]diazepin-4-ones (17-22):[1]

A solution of the appropriate 2,3-diaminopyridine (1.0 mmol) and ethyl aroylacetate (1.1 mmol) in xylene (15 mL) is heated at 120 °C for 8-12 hours, with monitoring by Thin Layer Chromatography (TLC). After completion of the reaction, the mixture is cooled to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the pure product.

Synthesis of 1-Methyl-4-phenyl-3,5-dihydro-4H-pyrido[2,3-b][1][2]diazepin-4-one (23):[1]

To a solution of 2-amino-3-(methylamino)pyridine (1.0 mmol) in anhydrous toluene (20 mL), ethyl benzoylacetate (1.1 mmol) is added. The mixture is refluxed for 16 hours. The solvent is

then removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired product.

Synthesis of Other Pyridodiazepine and Pyridopyrimidine Isomers

While the direct synthesis of pyrido[2,3-d]diazepin-4-ones is not well-established, other related heterocyclic systems have been synthesized.

Pyrido[2,3-e][1][2]diazepines

The Schmidt reaction on tetrahydro-1,8-naphthyridin-4-ones has been reported to yield a mixture of pyrido[2,3-e]-1,4-diazepines and pyrido[2,3-b][1][2]diazepines.[4] This method, however, may lack the high regioselectivity observed in the condensation reactions of diaminopyridines.

Pyrido[2,3-d]pyrimidines

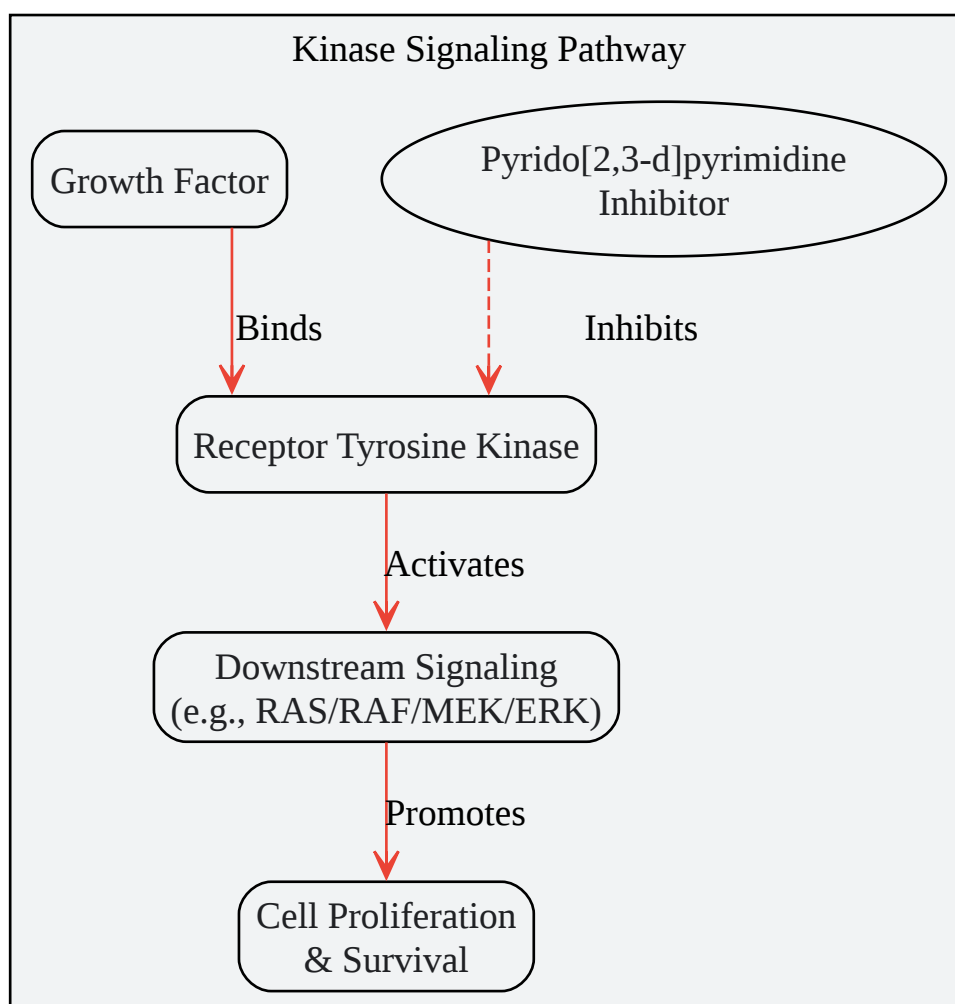
The pyrido[2,3-d]pyrimidine scaffold is a well-known and biologically active core. Various synthetic strategies exist for its construction, often starting from substituted pyrimidines. These methods include multi-component reactions and cyclization of appropriately functionalized pyrimidines.[5][6][7] The biological targets of these compounds often involve kinases and dihydrofolate reductase (DHFR).[8][9]

Biological Activity and Signaling Pathways

Derivatives of pyridodiazepinones and pyridopyrimidines have been investigated for a range of biological activities, including effects on the central nervous system (CNS) and as kinase inhibitors.[9][10]

Kinase Inhibition Signaling Pathway

Many pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.[9] Disruption of these pathways is a hallmark of cancer, making kinase inhibitors a major class of anticancer drugs.



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Caption: Simplified kinase inhibition pathway by pyrido[2,3-d]pyrimidine derivatives.

Conclusion

The regiospecific synthesis of pyrido[2,3-b][1,2]diazepin-4-ones is a well-established process, primarily achieved through the condensation of 2,3-diaminopyridines with β -ketoesters. This method provides a reliable route to a variety of substituted derivatives. In contrast, the synthesis of the isomeric pyrido[2,3-d]diazepin-4-ones is not prominently featured in the current scientific literature. Researchers interested in this class of fused heterocycles may find the synthetic methodologies for pyrido[2,3-b][1,2]diazepin-4-ones and the related pyrido[2,3-d]pyrimidines to be valuable starting points for further investigation. The diverse biological

activities associated with these scaffolds continue to make them attractive targets for drug discovery and development.

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- To cite this document: BenchChem. [Regiospecific Synthesis of Pyrido[2,3-b][1][2]diazepin-4-ones]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3090442#regiospecific-synthesis-of-pyrido-2-3-d-diazepin-4-ones]

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